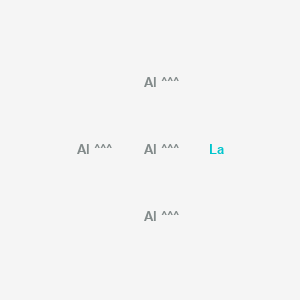
CID 78062272
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78062272” is known as Aluminum, compound with lanthanum (4:1). This compound consists of four aluminum atoms bonded to one lanthanum atom. It is a part of the broader class of intermetallic compounds, which are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, compound with lanthanum (4:1) typically involves the direct combination of aluminum and lanthanum metals under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated together until they form a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a uniform distribution of the constituent metals and help in achieving the desired stoichiometry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form oxides of aluminum and lanthanum.
Reduction: It can also participate in reduction reactions, especially in the presence of strong reducing agents.
Substitution: The compound may undergo substitution reactions where one of the metal atoms is replaced by another metal atom.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and lanthanum oxide.
Reduction: Pure aluminum and lanthanum metals.
Substitution: New intermetallic compounds with different metal compositions.
Scientific Research Applications
Chemistry: In chemistry, Aluminum, compound with lanthanum (4:1) is used as a precursor for the synthesis of other intermetallic compounds. It is also studied for its unique bonding properties and electronic structure.
Biology: While not commonly used in biological applications, the compound’s properties are of interest in the study of metal interactions with biological systems.
Medicine: There are no significant direct applications in medicine, but the compound’s properties are studied for potential use in medical materials and devices.
Industry: In industry, this compound is used in the production of high-strength materials and alloys. Its unique properties make it valuable in the aerospace and automotive industries.
Mechanism of Action
The compound exerts its effects primarily through its unique electronic structure and bonding properties. The interaction between aluminum and lanthanum atoms creates a stable structure that can withstand high temperatures and pressures. The molecular targets and pathways involved are primarily related to the compound’s ability to form strong metallic bonds and its resistance to oxidation and corrosion.
Comparison with Similar Compounds
- Aluminum, compound with cerium (4:1)
- Aluminum, compound with yttrium (4:1)
- Aluminum, compound with gadolinium (4:1)
Comparison: Compared to these similar compounds, Aluminum, compound with lanthanum (4:1) exhibits unique properties such as higher thermal stability and resistance to oxidation. Its bonding properties also differ, making it suitable for specific applications where other compounds may not perform as well.
Properties
Molecular Formula |
Al4La |
|---|---|
Molecular Weight |
246.8316 g/mol |
InChI |
InChI=1S/4Al.La |
InChI Key |
HHQJGAVWDDYIEN-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



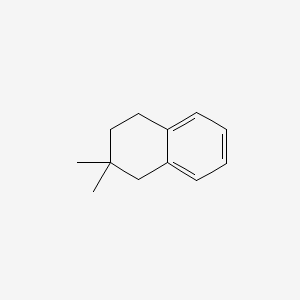
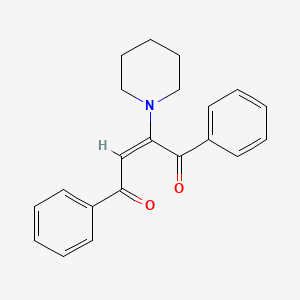

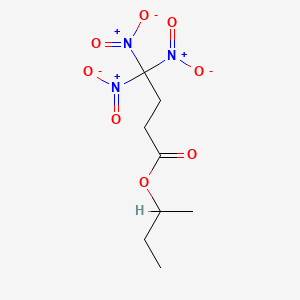

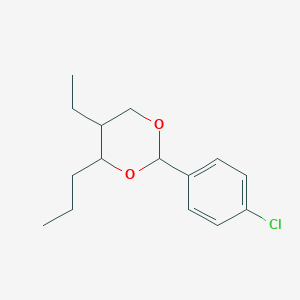
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
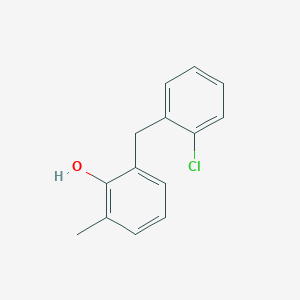
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
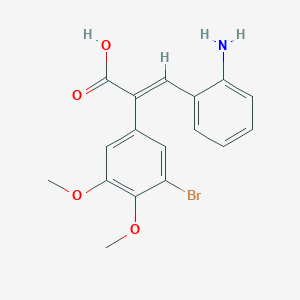
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
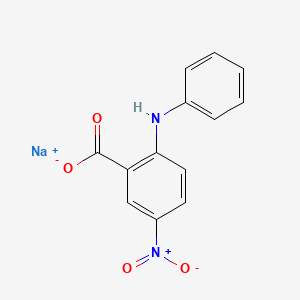
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
